molecular formula C13H15FN2O3S B7450403 4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride

4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B7450403
M. Wt: 298.34 g/mol
InChI Key: IVCVKIXKBAXEPX-UHFFFAOYSA-N
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Description

4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride is a synthetic organic compound that features a benzofuran ring, a piperazine ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and a suitable leaving group.

    Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is typically introduced through sulfonylation reactions using reagents such as sulfuryl fluoride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzofuran or piperazine rings.

    Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Modified benzofuran or piperazine derivatives.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

    Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The benzofuran and piperazine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

    4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonic acid: Similar structure but with a sulfonic acid group.

Uniqueness

4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of covalent inhibitors in medicinal chemistry.

Properties

IUPAC Name

4-(1-benzofuran-5-ylmethyl)piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3S/c14-20(17,18)16-6-4-15(5-7-16)10-11-1-2-13-12(9-11)3-8-19-13/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCVKIXKBAXEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OC=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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